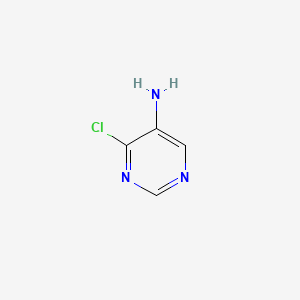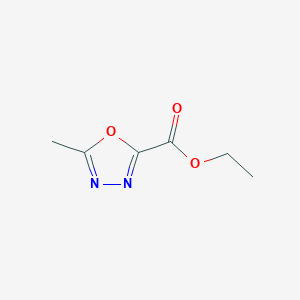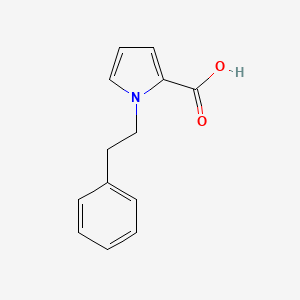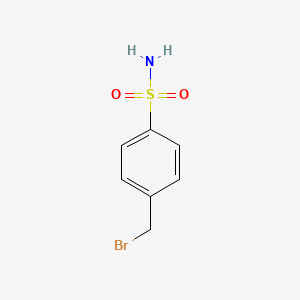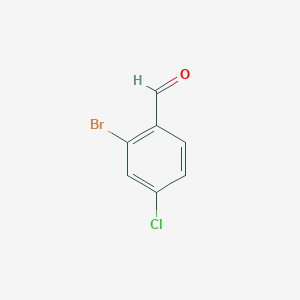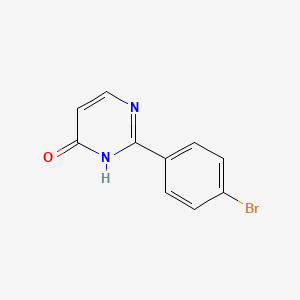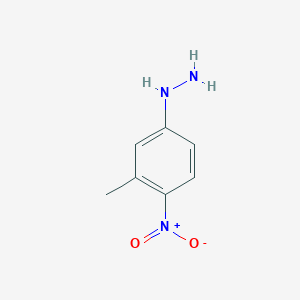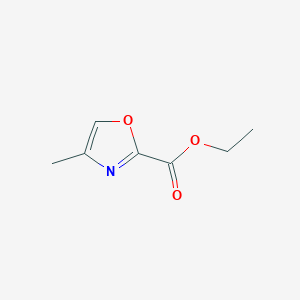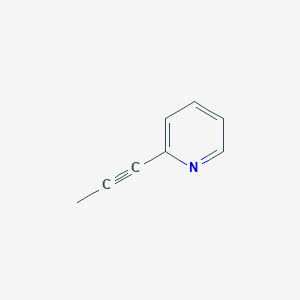
2-Bromo-1-(3,5-dichlorophenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(3,5-dichlorophenyl)ethanone, also known as this compound, is an organic compound with a molecular formula C8H5BrCl2O. It is a colorless, crystalline solid with a slight odor and is soluble in water. This compound is used in a variety of scientific and industrial applications, such as in pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as 2-bromo-4-chlorophenol and 2-bromo-3-chlorophenol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Halogenated Ketones
2-Bromo-1-(3,5-dichlorophenyl)ethanone serves as a key intermediate in the synthesis of halogenated ketones. These compounds are crucial in various chemical reactions, including nucleophilic substitution reactions. For instance, the reaction of imidazole with 2-bromo-1-arylethanones, including derivatives similar to this compound, has been computationally investigated to understand their reaction mechanisms and potential applications in synthetic chemistry (Erdogan & Erdoğan, 2019).
Chiral Synthesis
The compound has also been used in the enantioselective synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals. A study demonstrated the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a similar bromo-chlorophenyl ketone, showcasing the utility of such compounds in creating chiral molecules with high enantiomeric purities (Zhang et al., 2014).
Biotransformation Studies
Research into biotransformation processes involving halogenated ketones, akin to this compound, has shown the potential for microbial synthesis of chiral intermediates. A study involving the biocatalysis of a related chloro-dichlorophenyl ethanone by Acinetobacter sp. achieved high stereoselectivity, demonstrating the compound's role in producing chiral intermediates for antifungal agents (Miao et al., 2019).
Molecular Recognition Studies
In molecular recognition studies, compounds structurally similar to this compound have been used to synthesize and analyze supramolecular assemblies. These studies provide insights into the interactions between molecules and can lead to the development of new materials and sensors (Varughese & Pedireddi, 2006).
Safety and Hazards
The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .
Eigenschaften
IUPAC Name |
2-bromo-1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAJLDRUMPXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504671 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53631-13-3 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


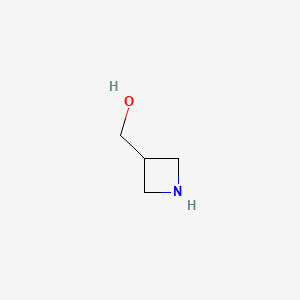
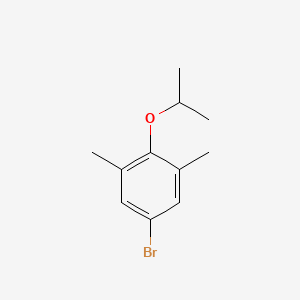
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
